molecular formula C8H6ClNO3S2 B2434575 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride CAS No. 1282484-31-4

5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride

Cat. No.: B2434575
CAS No.: 1282484-31-4
M. Wt: 263.71
InChI Key: BNKQSMWYZHDASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be determined using various techniques, but specific information about the structure of “5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride” is not available .


Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, but the specific reactions that “this compound” can undergo are not documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, but specific information about the properties of “this compound” is not available .

Scientific Research Applications

Chemical Reactions and Derivatives

5-Chloro-2-thiophenesulfonyl chloride, closely related to the compound of interest, has been extensively studied for its chemical reactivity. It reacts with various reagents like ammonia, hydrazine hydrate, and sodium azide to form different sulfonamides and sulfonyl azides (Obafemi, 1982). These derivatives are potentially useful in synthesizing various pharmacologically active compounds.

Photodecomposition Studies

In the context of environmental research, sulfamethoxazole (which contains the isoxazole ring, a structural component of the compound ) undergoes photodecomposition in acidic aqueous solutions. This process leads to multiple photoproducts, offering insights into the environmental fate of similar compounds (Zhou & Moore, 1994).

Hypoglycemic Research

Compounds structurally related to 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride have been studied for their hypoglycemic properties. For example, l-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride has shown significant blood glucose concentration decrease in several animal models (Riggi et al., 1968).

Synthesis of Pharmacologically Active Polymers

The synthesis of antimicrobial pharmaceutical drugs using components like acrylamido-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, which are chemically related to the compound of interest, highlights the potential for developing new antimicrobial agents (Thamizharasi et al., 2002).

Development of Antiglaucoma Drugs

Studies involving the synthesis of benzenesulfonamide containing isoxazole compounds have led to the development of new inhibitors for carbonic anhydrase, a target for antiglaucoma drugs. This demonstrates the potential of isoxazole derivatives in therapeutic applications (Altug et al., 2017).

Properties

IUPAC Name

2-methyl-5-(1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S2/c1-5-8(15(9,11)12)4-7(14-5)6-2-3-10-13-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKQSMWYZHDASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.